2-[4-[(4-Methylphthalazin-1-yl)amino]phenyl]acetamide
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Overview
Description
WAY-309562 is a small molecule compound that has been studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. It is known to act as a modulator of glycoprotein IIb/IIIa, which plays a crucial role in platelet aggregation and thrombosis .
Preparation Methods
The synthesis of WAY-309562 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for WAY-309562 involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
WAY-309562 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s therapeutic potential.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-309562 has been extensively studied for its applications in:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa interactions.
Biology: Investigated for its effects on platelet aggregation and thrombosis.
Medicine: Potential therapeutic agent for preventing thromboembolic events.
Industry: Utilized in the development of new cardiovascular drugs.
Mechanism of Action
WAY-309562 exerts its effects by modulating the activity of glycoprotein IIb/IIIa, a receptor involved in platelet aggregation. By binding to this receptor, WAY-309562 inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation . This mechanism makes it a promising candidate for the treatment of cardiovascular diseases.
Comparison with Similar Compounds
WAY-309562 can be compared with other glycoprotein IIb/IIIa modulators, such as:
Abciximab: A monoclonal antibody that inhibits glycoprotein IIb/IIIa.
Eptifibatide: A cyclic peptide that acts as a glycoprotein IIb/IIIa inhibitor.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor.
WAY-309562 is unique due to its small molecule structure, which allows for easier synthesis and potentially fewer side effects compared to larger molecules like monoclonal antibodies.
Properties
IUPAC Name |
2-[4-[(4-methylphthalazin-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-4-2-3-5-15(14)17(21-20-11)19-13-8-6-12(7-9-13)10-16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXTPNJTGBBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972096 |
Source
|
Record name | 2-{4-[(4-Methylphthalazin-1-yl)amino]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-56-5 |
Source
|
Record name | 2-{4-[(4-Methylphthalazin-1-yl)amino]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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